molecular formula C12H19N3O2 B2771775 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197637-92-4

4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2771775
CAS No.: 2197637-92-4
M. Wt: 237.303
InChI Key: OCFMXRLTKCBKPV-UHFFFAOYSA-N
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Description

4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, offers potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

    Methylation: The methyl group is typically introduced through methylation reactions using methyl iodide or similar reagents.

    Addition of the Oxopropyl Group: The oxopropyl group can be added through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxopropyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the oxopropyl group to an alcohol or even further to a hydrocarbon chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include alcohols and hydrocarbons.

    Substitution: Products vary depending on the substituents introduced, potentially leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Triazole derivatives are known for their pharmacological properties, and this compound could contribute to the development of new medications.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing their function. The cyclohexyl and oxopropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-1,2,4-triazole
  • 4-cyclohexyl-3-methyl-1-(2-hydroxypropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-1,2,4-triazol-3-one

Uniqueness

Compared to similar compounds, 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the specific arrangement of its functional groups

Properties

IUPAC Name

4-cyclohexyl-5-methyl-2-(2-oxopropyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9(16)8-14-12(17)15(10(2)13-14)11-6-4-3-5-7-11/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFMXRLTKCBKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2CCCCC2)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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